Laurylamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dodecan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFQJFPTTMIETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044322 | |
| Record name | Dodecylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Dodecylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14005 | |
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Vapor Pressure |
0.00000008 [mmHg] | |
| Record name | Dodecylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14005 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
929-73-7 | |
| Record name | Dodecylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Dodecanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecylamine hydrochloride | |
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| Record name | Dodecylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.005 | |
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| Record name | LAURYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V1470J2MF | |
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Synthetic Methodologies and Derivatization Studies of Laurylamine Hydrochloride
Hydrothermal Synthesis Applications for Nanomaterial Templating
Hydrothermal synthesis is a method that utilizes high-temperature, high-pressure aqueous solutions to crystallize materials. numberanalytics.com In this process, surfactants like laurylamine hydrochloride can act as "soft templates," directing the self-assembly of inorganic precursors into specific nanoscale morphologies. numberanalytics.comresearchgate.net
Research has demonstrated the efficacy of this compound as a templating agent in the formation of various metal oxide nanostructures. For instance, vanadium oxide (VO₂) nanorods with high crystallinity have been successfully synthesized using a hydrothermal method that employed this compound in conjunction with a metal alkoxide and acetylacetone. researchgate.net The resulting VO₂ nanorods were uniform in size, with widths of approximately 40-80 nm and lengths reaching up to 1 μm. researchgate.net Similarly, the sol-gel hydrothermal synthesis of mesoporous titanium dioxide (TiO₂) has been achieved using this compound. conicet.gov.ar The role of the laurylamine moiety in templating is also evident in the synthesis of wormlike monodisperse mesoporous silica (B1680970) microspheres, where laurylamine was used as the surfactant to direct the structure. researchgate.net
Nanomaterials Synthesized via this compound Templating
| Nanomaterial | Synthesis Method | Resulting Morphology | Key Dimensions | Reference |
|---|---|---|---|---|
| Vanadium Oxide (VO₂) | Hydrothermal | Nanorods | 40-80 nm width, ~1 µm length | researchgate.net |
| Titanium Dioxide (TiO₂) | Sol-gel Hydrothermal | Mesoporous Nanoparticles | Not specified | conicet.gov.ar |
| Silica (using Laurylamine) | Neutral alcohol-water system | Mesoporous Microspheres | Not specified | researchgate.net |
Role in Stabilizing Nanoparticle Architectures
The stability of nanoparticles in a colloidal suspension is critical for their application and handling. acs.org Ligands are often used to coat nanoparticles to prevent agglomeration through electrostatic or steric repulsion. acs.org Primary amines, such as laurylamine, have been effectively used to cap and stabilize nanoparticles, particularly those synthesized in organic media. acs.orgacs.org
Integration into Novel Amine-Functionalized Silsesquioxanes Synthesis
Silsesquioxanes are a class of organosilicon compounds with a cage-like or polymeric structure, which are of interest as hybrid organic-inorganic materials. wikipedia.org The synthesis of amine-functionalized bridged silsesquioxanes (BSs) from precursors like bis[(3-trimethoxysilyl)propyl] amine can be significantly influenced by the reaction conditions, including the presence of an acid catalyst like hydrochloric acid (HCl). frontiersin.orgnih.gov
In a solvent-mediated sol-gel synthesis, the addition of HCl plays a critical role in the final structure and properties of the silsesquioxane. frontiersin.org When the synthesis is conducted in the presence of hydrochloric acid with a hyperstoichiometric water concentration, the resulting amine-functionalized silsesquioxanes form superhydrophilic, onion-like nanoparticles. frontiersin.orgnih.gov This morphology is distinct from the transparent films produced under neutral pH conditions. frontiersin.org The acid catalyst protonates the amine groups, creating =NH₂⁺/=NH moieties. This protonation, aided by the onion-like structure that facilitates short amine-amine contacts, promotes a fast Grotthus-type proton hopping mechanism. frontiersin.orgnih.gov This dynamic process is credited with producing materials with exceptionally high emission quantum yields (0.38 ± 0.03), the largest reported for amine-functionalized siloxane hybrids that lack aromatic groups. frontiersin.orgnih.gov
Synthesis Conditions and Properties of Amine-Functionalized Bridged Silsesquioxanes (BSs)
| Designation | Catalyst | Water Concentration | Resulting Morphology | Emission Quantum Yield | Reference |
|---|---|---|---|---|---|
| BS-1 / BS-2 | None (Neutral pH) | Sub- / Stoichiometric | Transparent Films | 0.05 ± 0.01 | frontiersin.orgnih.gov |
| BS-3 | Hydrochloric Acid | Hyperstoichiometric | Onion-like Nanoparticles | 0.38 ± 0.03 | frontiersin.orgnih.gov |
| BS-4 | Sodium Hydroxide | Hyperstoichiometric | Onion-like Nanoparticles | 0.33 ± 0.04 | frontiersin.orgnih.gov |
Mechanistic Pathways in Amphoteric Surfactant Derivatization
Amphoteric surfactants are molecules that contain both acidic and basic functional groups and can behave as cationic, anionic, or zwitterionic depending on the pH of the solution. researchgate.net this compound is a key intermediate in the synthesis of certain types of amphoteric surfactants.
A common synthetic route involves a two-step process starting with lauryl amine. sanyo-chemical-solutions.com
Michael Addition: One mole of lauryl amine is reacted with one mole of methyl acrylate. This addition reaction produces methyl lauryl amino propionate, which is a secondary amine. sanyo-chemical-solutions.com
Neutralization/Salt Formation: The resulting secondary amine is then neutralized with an acid, such as hydrochloric acid. This acid-base reaction protonates the nitrogen atom, yielding a water-soluble cationic surfactant—the hydrochloride salt of methyl lauryl amino propionate. sanyo-chemical-solutions.com
To convert this cationic intermediate into an amino acid-type amphoteric surfactant, a further step is required: 3. Saponification: The ester linkage in the molecule is saponified using an alkali. This hydrolysis reaction regenerates the carboxyl group, resulting in the final amino acid-type surfactant (sodium lauryl amino propionate). sanyo-chemical-solutions.com
The behavior of these surfactants is pH-dependent. In an alkaline solution, the molecule is anionic. As acid (e.g., HCl) is added, it becomes neutral and may precipitate near its isoelectric point, but it will redissolve in excess acid to form a soluble cationic species. sanyo-chemical-solutions.com
Exploration of Related Polyamine and Norspermidine Derivative Syntheses
The principles of amine chemistry involving laurylamine extend to the synthesis of more complex polyamines and their derivatives. While direct syntheses starting from this compound are not commonly detailed, the formation of hydrochloride salts is a standard and crucial step in the isolation, purification, and handling of synthesized polyamines. scirp.orgresearchgate.net
Physicochemical Principles and Self Assembly Phenomena
Mechanisms of Self-Assembly in Aqueous Media
The self-assembly of laurylamine hydrochloride in water is a spontaneous process driven by the hydrophobic effect. The hydrocarbon tails of the surfactant molecules avoid contact with water, leading to their aggregation into structures that sequester the nonpolar chains from the aqueous environment, while the hydrophilic head groups remain exposed to the water. scribd.com This process can result in the formation of various aggregates, such as micelles and vesicles. smolecule.comacs.org
Micellization Thermodynamics and Critical Micelle Concentration Influences
The formation of micelles, spherical or cylindrical aggregates of surfactant molecules, occurs above a specific concentration known as the Critical Micelle Concentration (CMC). numberanalytics.comjustagriculture.in Below the CMC, this compound exists predominantly as individual monomers in solution. Once the CMC is reached, the monomers begin to aggregate into micelles. justagriculture.in This transition is a key characteristic of surfactant solutions and is accompanied by significant changes in physical properties like surface tension and conductivity. justagriculture.innepjol.info
Several factors can influence the CMC of this compound:
Temperature: For ionic surfactants, the effect of temperature on the CMC can be complex, as it influences both hydrophobic interactions and electrostatic repulsions between the head groups. numberanalytics.comnih.gov
Electrolytes: The addition of electrolytes, such as salts, to a solution of this compound can decrease its CMC. The counterions from the salt can screen the electrostatic repulsion between the positively charged head groups, thereby promoting micelle formation at a lower concentration. acs.org
pH: The pH of the solution can affect the charge of the amine head group and thus influence the CMC. aip.org
Presence of other molecules: The addition of other organic molecules, such as fatty acids, can lead to the formation of mixed micelles, which can have a lower CMC than the pure surfactant. journalssystem.com
| Condition | CMC Value (mM) | Reference |
|---|---|---|
| Aqueous solution | ~13.0 | rsc.org |
| In the presence of fatty acids | Lower than in pure solution | journalssystem.com |
| In the presence of dissolved paraffinic gases | Affected | acs.org |
Vesicle Formation Dynamics and Phase Behavior Transitions
Under certain conditions, this compound can self-assemble into vesicles, which are spherical bilayers enclosing an aqueous core. smolecule.com Vesicle formation is a dynamic process influenced by factors such as pH and the presence of other molecules. nih.gov For instance, some studies have shown that vesicles can form at a certain pH and then disassemble into smaller aggregates, likely micelles, when the pH is altered. nih.gov
The transition between different self-assembled structures, such as from micelles to vesicles, represents a change in the phase behavior of the system. These transitions can be triggered by changes in concentration, temperature, pH, or the addition of co-surfactants. aip.orgrjpbcs.com For example, at low pH, spherical micelles might be favored, while at higher pH levels, the system might transition to form rod-shaped micelles or even vesicles. aip.org The ability to control these phase transitions is crucial for various applications where specific aggregate structures are desired. smolecule.com
Interfacial Tension Reduction and Energetics
As a surfactant, this compound is effective at reducing the interfacial tension between two immiscible phases, such as oil and water or air and water. cymitquimica.comresearchgate.net The amphiphilic molecules adsorb at the interface, with their hydrophobic tails oriented towards the nonpolar phase and their hydrophilic heads towards the polar phase. This arrangement disrupts the cohesive forces at the interface, leading to a decrease in interfacial tension. nih.gov
The extent of interfacial tension reduction is dependent on the concentration of the surfactant up to its CMC. nih.gov As the concentration increases, more surfactant molecules adsorb at the interface, causing a progressive decrease in interfacial tension. nepjol.info Once the CMC is reached and the interface is saturated with monomers, the interfacial tension typically remains relatively constant with further increases in surfactant concentration. nepjol.info The effectiveness of a surfactant in reducing interfacial tension is a key parameter in applications such as emulsification and enhanced oil recovery. researchgate.netnih.gov Studies have shown that factors like temperature and salinity can also influence the interfacial tension of this compound solutions. researchgate.netuobaghdad.edu.iq
| System | Interfacial Tension (dyne/cm) | Reference |
|---|---|---|
| Optimized for secondary oil recovery | 1.1 | researchgate.net |
Hydrophile-Lipophile Balance (HLB) in System Performance
The Hydrophile-Lipophile Balance (HLB) is a semi-empirical scale used to characterize the degree to which a surfactant is hydrophilic or lipophilic. wikipedia.orgslb.com The HLB value is determined by the relative size and strength of the hydrophilic and lipophilic portions of the surfactant molecule. alfa-chemistry.com HLB values typically range from 0 to 20, with lower values indicating a more lipophilic (oil-soluble) character and higher values indicating a more hydrophilic (water-soluble) character. hlbcalc.com
The HLB value of a surfactant is a critical parameter in determining its function in a particular system. wikipedia.org For example:
W/O (water-in-oil) emulsifiers typically have HLB values in the range of 3 to 6. wikipedia.org
O/W (oil-in-water) emulsifiers generally have HLB values between 8 and 16. wikipedia.org
Detergents have HLB values in the range of 13 to 16. wikipedia.org
Solubilizing agents have high HLB values, typically from 16 to 18. wikipedia.org
The HLB of this compound, as a cationic surfactant, influences its performance as an emulsifier, wetting agent, or detergent. By understanding the HLB, formulators can select the appropriate surfactant or blend of surfactants to achieve the desired properties in a given application. ajol.info
Interfacial Adsorption and Interaction Mechanisms
Adsorption at Solid-Liquid Interfaces
The behavior of laurylamine hydrochloride at the interface between a solid and a liquid phase is crucial for its application in various industrial processes, most notably in mineral flotation. The primary long-chain alkylammonium salts, such as this compound, are frequently used as collectors for silicate (B1173343) minerals due to their relatively high solubility and specific adsorption characteristics. The adsorption process involves the selective partitioning of laurylamine species from the bulk aqueous solution to the interfacial region, driven by energetically favorable interactions with the solid surface. srce.hr
Mechanistic Studies of Adsorption on Mineral Surfaces
The adsorption of this compound onto mineral surfaces is a multifaceted phenomenon that has been the subject of extensive research. The mechanisms governing this process are primarily influenced by the surface chemistry of the mineral, the solution pH, and the presence of other chemical species.
The primary driving force for the adsorption of this compound, a cationic surfactant, onto silicate mineral surfaces is electrostatic attraction. srce.hr Silicate minerals, such as quartz and feldspar, typically possess a negative surface charge over a wide pH range. researchgate.netmdpi.com This negative charge arises from the deprotonation of surface silanol (B1196071) (Si-OH) groups.
In aqueous solution, this compound dissociates into the positively charged dodecylammonium ion (RNH3+) and a chloride ion. The dodecylammonium ions are then electrostatically attracted to the negatively charged mineral surface. acs.orgtandfonline.com This interaction is fundamental to the initial stages of adsorption. The magnitude of this electrostatic attraction is dependent on the surface potential of the mineral, which in turn is a function of the solution pH. srce.hr At lower pH values, where the mineral surface is less negatively charged or even positively charged (below the isoelectric point), electrostatic attraction is weaker or even repulsive. Conversely, as the pH increases, the surface becomes more negatively charged, leading to a stronger electrostatic attraction and increased adsorption of the cationic laurylamine species. dbc.wroc.pl
Molecular dynamics simulations have shown that the polar group (-RNH3+) of hydrolyzed dodecylamine (B51217) can penetrate the initial hydration layer and adsorb perpendicularly onto the quartz surface through strong electrostatic attraction. researchgate.net This initial electrostatic adsorption is a key step that facilitates further interactions and the formation of an adsorbed layer.
In addition to electrostatic forces, hydrogen bonding plays a significant role in the adsorption of this compound on silicate mineral surfaces. plos.org Spectroscopic studies have provided direct evidence for the formation of hydrogen bonds between the ammonium (B1175870) headgroup of the laurylamine cation and the surface silanol groups (Si-OH) on minerals like quartz and albite.
Infrared spectroscopy has revealed that the adsorption of laurylamine leads to a progressive decrease in the signal from silanol groups, indicating a direct interaction. This hydrogen bonding can be depicted as ≡Si−O−H···H+N−R. This type of specific interaction can occur even under conditions where electrostatic interactions are minimal, such as at the mineral's isoelectric point (pzc), where the net surface charge is zero.
The ability of the ammonium group to act as a hydrogen bond donor to the oxygen atoms on the mineral surface contributes to the stability of the adsorbed layer. nih.gov This interaction is not limited to silicate minerals; hydrogen bonding has also been identified as a contributing factor in the adsorption of dodecylamine on other minerals like kaolinite (B1170537). plos.org The combination of electrostatic attraction and hydrogen bonding results in a more robust and stable adsorption of this compound on mineral surfaces. researchgate.net
The adsorption of this compound is highly dependent on the surface potential of the mineral and the pH of the aqueous solution. srce.hrresearchgate.net The surface potential of silicate minerals is primarily determined by the pH, with the surface becoming more negatively charged as the pH increases above the isoelectric point (pzc). dbc.wroc.plsemanticscholar.org
At low pH values, below the pzc of a mineral like quartz (around pH 2-3), the surface is positively charged, leading to electrostatic repulsion with the cationic dodecylammonium ions and thus, minimal adsorption. As the pH increases, the surface becomes negatively charged, creating a favorable electrostatic attraction for the cationic collector. acs.orgdbc.wroc.pl Studies have shown that the adsorption of laurylamine on silica (B1680970) increases significantly with increasing pH. acs.org For instance, the adsorption of an ammonium salt on silica was found to be very low under acidic conditions but increased substantially under neutral and alkaline conditions, reaching a maximum at pH 7. acs.org
The pH also influences the speciation of laurylamine in solution. At low pH, it exists predominantly as the dodecylammonium cation (RNH3+). As the pH increases towards the pKa of dodecylamine (around 10.6), the concentration of the neutral dodecylamine molecule (RNH2) increases. researchgate.net The co-adsorption of both the ionic and molecular forms can lead to more compact adsorbed layers. researchgate.net At very high pH values (above 11-12), the affinity between laurylamine and the mineral surface can decrease, leading to a less ordered adsorbed layer. researchgate.net
The zeta potential, a measure of the electrical potential at the slipping plane, is a key indicator of the surface charge and the interaction with adsorbates. The adsorption of cationic this compound leads to a shift in the zeta potential of negatively charged minerals towards more positive values. tandfonline.complos.orgmdpi.com In some cases, charge reversal can occur, where the surface becomes net positive due to a sufficient amount of adsorbed cationic surfactant. acs.org
The following table summarizes the effect of pH on the zeta potential of various minerals in the presence of amine collectors.
| Mineral | Initial Isoelectric Point (pH) | Zeta Potential at pH 8 (mV) (without collector) | Zeta Potential at pH 8 (mV) (with PEO and DDA) | Reference |
| Potassium Feldspar | ~4.6 | -28.55 | +0.33 | tandfonline.com |
| Quartz | ~2.7 | -36.7 | -1.45 | tandfonline.com |
| Beryl (B75158) | ~2.9 | (not specified) | (not specified) | semanticscholar.org |
| Spodumene | ~2.6 | (not specified) | (not specified) | semanticscholar.org |
DDA: Dodecylamine PEO: Polyethylene (B3416737) oxide
The choice of grinding media during mineral processing can significantly alter the surface chemistry of minerals and, consequently, the adsorption of this compound. mdpi.comacs.orgresearchgate.net Grinding with iron-based media, such as steel balls, can introduce iron species into the system, which can adsorb onto mineral surfaces as iron-hydroxyl complexes. mdpi.comresearchgate.net
These adsorbed iron species can have a profound effect on the interaction between laurylamine and silicate minerals. Studies have shown that for wet grinding with iron balls, the iron adsorbed on the mineral surface increases the adsorption energy between laurylamine (a cationic collector) and silicate minerals. mdpi.comresearchgate.net This increased adsorption energy, contrary to what might be expected, can actually inhibit the interaction between the collector and the mineral, potentially by creating a barrier or altering the surface sites available for adsorption. mdpi.comresearchgate.net
In contrast, grinding with inert media, such as ceramic or zircon balls, does not introduce these iron contaminants, resulting in a different surface chemistry. acs.orgresearchgate.net For instance, the flotation recovery of silicate minerals like beryl and spodumene using dodecylamine as a collector is higher at lower pH when using zircon balls compared to iron balls. mdpi.comresearchgate.net This suggests that the "cleaner" surface produced by inert grinding media allows for more effective adsorption of the cationic collector.
The following table shows the calculated adsorption energies of dodecylamine on the surface of spodumene before and after iron media grinding.
| Mineral | Adsorption Energy with Dodecylamine (kJ/mol) - Before Grinding | Adsorption Energy with Dodecylamine (kJ/mol) - After Iron Grinding | Change in Adsorption Energy (kJ/mol) | Reference |
| Spodumene | -43.10 | -34.94 | +8.16 | semanticscholar.org |
A positive change in adsorption energy indicates a weaker interaction.
This alteration of the mineral surface by grinding media highlights the importance of considering the entire mineral processing flowsheet when studying adsorption mechanisms. The surface chemistry is not solely a property of the pure mineral but is also influenced by upstream processes. amazonaws.comfrontiersin.org
The adsorption of this compound onto mineral surfaces can be described by various adsorption models, which can provide insights into whether the adsorption occurs as a single layer (monolayer) or in multiple layers (multilayer). researchgate.netdokumen.pub
At low concentrations, the adsorption of laurylamine on a negatively charged surface is typically characterized by the formation of a sparse monolayer, driven by electrostatic attraction. researchgate.net As the concentration increases, the adsorbed molecules can begin to associate through hydrophobic interactions between their hydrocarbon chains, leading to the formation of surface aggregates or hemimicelles. srce.hr
The Langmuir isotherm model, which assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, can sometimes describe the initial stages of adsorption. researchgate.netdokumen.pub However, for surfactant adsorption, which often involves lateral interactions and multilayer formation, other models may be more appropriate. cup.edu.cn
At higher surfactant concentrations, particularly near and above the critical micelle concentration (CMC), multilayer adsorption can occur. researchgate.netcup.edu.cn This can involve the formation of a second layer of surfactant molecules, with their polar heads oriented towards the aqueous phase, leading to a hydrophilic surface. This bilayer formation can render the mineral surface less hydrophobic. researchgate.net The Brunauer-Emmett-Teller (BET) model is a well-known isotherm that describes multilayer adsorption. researchgate.netcup.edu.cn
The structure of the adsorbed layer is also highly dependent on pH. For instance, at pH 10, a compact hydrophobic monolayer of dodecylamine can form on a muscovite (B576469) surface. nih.gov At a lower pH of 3, a hemi-micelle aggregated structure might form, while at pH 12, neutral dodecylamine molecules may co-adsorb, forming a less regular layer. nih.gov
Synergistic Adsorption with Co-surfactants and Electrolytes
The adsorption behavior of this compound can be significantly influenced by the presence of other surface-active agents (co-surfactants) and electrolytes. This phenomenon, known as synergistic adsorption, often leads to enhanced performance in various applications, such as flotation and corrosion inhibition.
Research has shown that binary mixtures of surfactants can be more effective at modifying interfacial properties like surface tension and foamability at lower concentrations compared to the individual surfactants. acs.org For instance, a synergistic effect was observed in the flotation of silica using a mixture of dodecylamine hydrochloride (a cationic surfactant) and octanol (B41247) (a nonionic co-surfactant). The addition of octanol significantly increased the recovery of silica particles compared to using dodecylamine hydrochloride alone. acs.org
This enhanced performance is attributed to favorable interactions between the different surfactant molecules at the interface. In mixed surfactant systems, such as those containing dodecylamine hydrochloride and sodium oleate (B1233923), a notable synergistic effect is observed at the air/water interface. researchgate.net The interactions between the cationic dodecylamine and the anionic oleate lead to a more efficient reduction in surface tension. researchgate.net Similarly, the combination of dodecylamine (DDA) and alcohol in flotation processes results in more extensive adsorption on mineral surfaces, with the mixed surfactant forming a more uniform and effective adsorption layer. bibliotekanauki.pl
The presence of electrolytes can also modulate the adsorption of this compound. Electrolytes can affect the electrostatic interactions between the charged head group of the surfactant and the surface, as well as influence the packing of the surfactant molecules at the interface.
Adsorption on Metal Surfaces in Corrosion Environments
This compound and its parent compound, dodecylamine, are recognized for their ability to inhibit the corrosion of metals, particularly steel, in acidic environments. atamanchemicals.comresearchgate.netekb.eg This protective action is achieved through the adsorption of the amine molecules onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. mdpi.com
Electron-Donation and Proton-Donation Adsorption Pathways
The adsorption of this compound onto a metal surface in an acidic solution is a complex process involving multiple interaction pathways. In hydrochloric acid, dodecylamine exists as a protonated species. The adsorption can occur via several mechanisms:
Electrostatic Interaction: In acidic solutions, the metal surface can become charged. The protonated amine molecules can then be electrostatically attracted to the charged surface. researchgate.netscispace.com
Electron Donation: The nitrogen atom in the amine group possesses a lone pair of electrons that can be donated to the vacant d-orbitals of the metal atoms on the surface, forming a coordinate bond. scispace.com This type of interaction is a form of chemisorption.
Proton-Donation: In some cases, the protonated amine may interact with the surface through hydrogen bonding.
The dominant pathway depends on factors such as the nature of the metal, the pH of the solution, and the concentration of the inhibitor.
Formation of Protective Monolayer Films
The adsorption of dodecylamine on a carbon steel surface leads to the formation of a monolayer film. atamanchemicals.comresearchgate.net This film acts as a physical barrier, blocking the active sites on the metal surface where corrosion reactions, such as metal dissolution and hydrogen evolution, would typically occur. atamanchemicals.commdpi.comscispace.com The effectiveness of this protective layer increases with the concentration of the inhibitor, as more of the surface becomes covered. mdpi.com The hydrophobic alkyl chains of the adsorbed molecules orient away from the metal surface, further repelling the aqueous corrosive species. The stability and density of this film are crucial for its protective efficacy. researchgate.net
Kinetic Aspects of Adsorption (e.g., Arrhenius Equation Application)
The rate of the corrosion process, and by extension the adsorption of the inhibitor, is influenced by temperature. The relationship between the corrosion rate and temperature can often be described by the Arrhenius equation. researchgate.neteeer.org Studies on the corrosion of carbon steel in the presence of dodecylamine have shown that the adsorption process follows the Arrhenius equation. researchgate.net
The Arrhenius equation is given by:
Where:
k is the rate constant
A is the pre-exponential factor
Ea is the activation energy
R is the universal gas constant
T is the absolute temperature
Analysis of the kinetic data for dodecylamine adsorption has shown that while the activation energy for the corrosion process may be slightly increased in the presence of the inhibitor, the pre-exponential factor is significantly reduced. researchgate.net This indicates that the inhibitor primarily functions by blocking the active sites on the metal surface, rather than by significantly changing the energy barrier of the corrosion reaction. researchgate.net
Table 1: Kinetic Parameters for Dodecylamine Adsorption
| Parameter | Description | Observation | Reference |
|---|---|---|---|
| Activation Energy (Ea) | The minimum energy required for the corrosion reaction to occur. | Slightly increased in the presence of dodecylamine. | researchgate.net |
| Pre-exponential Factor (A) | Related to the frequency of effective collisions. | Greatly reduced in the presence of dodecylamine. | researchgate.net |
Adsorption Isotherm Analysis (e.g., Langmuir Isotherm)
Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the surface at a constant temperature. ripublication.com The Langmuir adsorption isotherm is frequently used to model the adsorption of corrosion inhibitors on metal surfaces. scispace.comagh.edu.pl This model assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer. agh.edu.pl
The Langmuir isotherm is expressed as:
Where:
C is the concentration of the inhibitor
θ is the surface coverage
is the equilibrium constant of the adsorption process
Studies have shown that the adsorption of dodecylamine on steel surfaces in acidic media can be well-described by the Langmuir isotherm. scispace.com The fit of the experimental data to this model suggests that the inhibitor molecules form a monolayer on the metal surface. scispace.com The value of the adsorption equilibrium constant () provides information about the strength of the interaction between the inhibitor and the metal surface. A high value of indicates strong adsorption.
Interactions with Lipid Bilayer Membranes
This compound, as a cationic surfactant, can interact with and disrupt lipid bilayer membranes, which are the fundamental structures of cell membranes. The nature and extent of this interaction are highly dependent on the pH of the surrounding environment. mdpi.comnih.gov
At a neutral pH, this compound is less charged and can readily partition into the lipid bilayer. mdpi.comnih.gov This insertion can lead to the formation of pores and cause leakage of the internal contents of liposomes, which are model lipid bilayer systems. mdpi.comnih.gov However, if the ratio of the surfactant to lipid is kept low, the membrane integrity can be maintained. mdpi.comnih.gov
In contrast, at an acidic pH (e.g., pH 5), this compound becomes more protonated and thus more positively charged. mdpi.comnih.gov This increased charge hinders its partitioning into the hydrophobic core of the lipid bilayer. mdpi.comnih.gov Consequently, a higher concentration of the surfactant is required to permeabilize the membrane under acidic conditions. mdpi.comnih.gov
These pH-dependent interactions have implications for the biological activity of such compounds. For instance, lysosomotropic detergents, which are designed to accumulate in the acidic environment of lysosomes, exploit this pH sensitivity. At the physiological pH of the cell exterior, they are less disruptive to the plasma membrane. However, upon reaching the acidic interior of the lysosomes, their properties change, leading to membrane permeabilization and subsequent cellular effects. mdpi.comnih.gov
Vesicle Disassembly and Aggregate Formation within Lipid Environments
The self-assembly of this compound and its derivatives is also a pH-driven process. Research on MSDH demonstrates that at physiological pH, these molecules spontaneously form vesicles, which are closed bilayer structures typically 50–500 nm in diameter. nih.govresearchgate.net The formation of these vesicles facilitates their uptake into cells through endocytic pathways. nih.govresearchgate.net
Upon reaching the acidic lumen of late endosomes and lysosomes, a significant structural change occurs. nih.gov As the pH drops below a critical point (around 6.4 for MSDH), the charge repulsion between the now-protonated amine head groups causes these vesicles to disassemble. nih.govresearchgate.net They break down into much smaller aggregates, which are likely micelles. nih.govresearchgate.net This disassembly within the lysosome leads to a dramatic increase in the local concentration of monomeric and micellar forms of the detergent. nih.gov This high local concentration of the increasingly charged surfactant is what ultimately leads to the permeabilization and disruption of the lysosomal membrane. nih.govmdpi.com This mechanism allows for the targeted delivery and release of the compound's disruptive effects within a specific subcellular compartment. nih.gov
Alterations in Membrane Integrity and Lipid Organization
The fundamental mechanism by which this compound disrupts membranes involves the insertion of its hydrophobic dodecyl tail into the lipid bilayer. This process physically disturbs the ordered packing of the membrane's phospholipid components. mdpi.com
At low pH values, studies of dodecylamine adsorption on surfaces show that the protonated dodecylammonium ions adsorb electrostatically, forming a sparse monolayer. researchgate.net As the pH increases (pH 8-9), neutral dodecylamine molecules also adsorb, making the monolayer more compact and hydrophobic. researchgate.net At even higher pH values (9.5-10.3), a bilayer can form on the surface. researchgate.net This demonstrates the compound's strong tendency to organize at interfaces.
When interacting with a cell membrane, this insertion disrupts lipid organization, which can lead to several consequences. It can increase the fluidity of the membrane or, conversely, create ordered domains, depending on the specific lipid composition. researchgate.net Ultimately, this disruption compromises the membrane's barrier function. mdpi.com Studies on related lipidated molecules show that this interaction can create pores large enough for cellular contents, including low-molecular-weight proteins, to leak out. nih.gov The effect is a direct, detergent-like action that compromises membrane integrity, leading to leakage and, in a cellular context, cell death. nih.govdiva-portal.org
Interactions with Metal Complexes
The amine group of this compound also enables it to interact with metal ions. It can act as a chelating agent, binding to metal ions and facilitating their extraction from aqueous solutions. smolecule.com This property is useful in hydrometallurgy and environmental remediation processes. For instance, this compound can be used to selectively extract copper ions from leachates. smolecule.com
Research has demonstrated its effectiveness as a collector for heavy metals in industrial waste. In one study, lauryl amine was used to reduce the content of several heavy metals in boiler ash from a pulp and paper mill. The efficiency of the extraction was dependent on the solvent used and the processing time.
| Metal | Solvent | Process Time (hours) | Reduction (%) |
|---|---|---|---|
| Ferrum (Fe) | Dichloromethane | 4 | ~60% |
| Nickel (Ni) | Dichloromethane | 4 | ~90% |
| Cadmium (Cd) | Dichloromethane | 4 | ~95% |
| Cobalt (Co) | Dichloromethane | 4 | ~90% |
The interaction between surfactants like this compound and metal complexes is a growing area of interest. Surfactant molecules can act as ligands, altering the coordination and morphology of metal complexes, which can, in turn, influence their solubility and biological properties. researchgate.net
Applications and Functional Mechanisms in Advanced Research Domains
Corrosion Inhibition Studies
Laurylamine hydrochloride has been identified as an effective corrosion inhibitor for various metals, particularly in acidic environments. Its ability to form a protective layer on the metal surface mitigates the corrosive action of the surrounding medium.
Research has shown that this compound functions as a mixed-type corrosion inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchcommons.orgmdpi.com In acidic solutions, such as hydrochloric acid, the laurylamine molecule becomes protonated, forming a positively charged cation (R-NH3+). ampp.orgmdpi.com This cation is then electrostatically attracted to the metal surface, which is typically negatively charged in the presence of chloride ions that have been adsorbed. mdpi.com
The effectiveness of an alkylamine-based inhibitor like this compound is significantly influenced by its molecular structure, particularly the length of its hydrocarbon chain. researchgate.net The long dodecyl (C12) chain of laurylamine plays a crucial role in its inhibitory action. rsc.org
Several studies have demonstrated that for a homologous series of alkylamines, the corrosion inhibition efficiency increases with increasing chain length. researchgate.netrsc.orgtandfonline.com This is attributed to the fact that a longer hydrocarbon chain provides a larger surface coverage area per molecule, leading to a more compact and effective protective barrier against the corrosive environment. researchgate.net The increased van der Waals forces between longer alkyl chains also contribute to the formation of a more stable and dense adsorbed film on the metal surface. ampp.org For instance, dodecylamine (B51217) has shown higher inhibition efficiency compared to hexylamine (B90201) at the same concentration, highlighting the positive effect of a longer alkyl chain. researchgate.net This increased efficiency is due to the larger surface area covered by the longer chain, which enhances the protective barrier. researchgate.net
| Alkylamine Derivative | Alkyl Chain Length | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| Hexylamine | C6 | Lower | researchgate.netresearchgate.net |
| Decylamine (B41302) | C10 | Intermediate | researchgate.net |
| Dodecylamine (Laurylamine) | C12 | Higher | researchgate.netgoogle.com |
| Tetradecylamine | C14 | Highest | researchgate.nettandfonline.com |
Mechanism of Mixed-Type Inhibition (Anodic and Cathodic Processes)
Nanotechnology and Materials Science Applications
This compound's amphiphilic nature, possessing a hydrophilic ammonium (B1175870) head and a hydrophobic dodecyl tail, makes it a valuable surfactant and structure-directing agent in the field of nanotechnology and materials science.
Templating Agent for Mesoporous Material Synthesis
This compound is widely employed as a templating agent in the sol-gel synthesis of mesoporous materials, such as silica (B1680970) (SiO₂) and titania (TiO₂). cnrs.fr In this process, the LAH molecules self-assemble in the reaction solution to form micelles. These micelles act as a template around which inorganic precursors (like tetraethyl orthosilicate (B98303) for silica, or titanium precursors for titania) hydrolyze and condense, forming an inorganic framework. cnrs.fr Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a solid material with a network of uniform, nanometer-sized pores.
The formation of silica nanotubes and other mesostructures has been successfully achieved using a this compound/tetraethoxysilane system. mdpi.com The resulting mesoporous silica often exhibits a high specific surface area and a narrow pore size distribution. For example, mesoporous silica synthesized using dodecylamine (DDA) as the template has been reported to have a specific surface area as high as 766.40 m²/g with an average pore diameter of 3.04 nm. researchgate.net
Similarly, LAH has been used to synthesize mesoporous titania nanoparticles with high thermal stability and a large surface area. cnrs.fr In one study, mesoporous TiO₂ nanoparticles synthesized using LAH as a template exhibited a specific surface area of 80 m²/g. researchgate.net These materials are of great interest for applications in photocatalysis and photoelectrochemical conversion due to their enhanced surface reactivity. cnrs.fr
The table below presents research findings on the properties of mesoporous materials synthesized using this compound or its amine form as a template.
| Material | Template | Precursor(s) | Resulting Properties |
| Mesoporous Titania (TiO₂) Nanoparticles | This compound (LAH) | Ti(SO₄)₂ | High thermal stability; Specific surface area > 189 m²/g (calcined at 400°C); Mean particle diameter of 25.5 nm. cnrs.fr |
| Mesoporous Titania (TiO₂) Nanoparticles | This compound (LAH) | Not specified | Specific surface area of 80 m²/g. researchgate.net |
| Mesoporous Silica (SiO₂) Nanoparticles | Dodecylamine (DDA) | Beach sand (as silica source) | High specific surface area of 766.40 m²/g; Pore volume of 0.51 cc/g; Average pore diameter of 3.04 nm. researchgate.net |
| Silica Nanotubes | This compound (LAH) | Tetraethoxysilane | Formation of nanotubular silica structures. mdpi.com |
Stabilizer in Nanoparticle Fabrication
The synthesis of stable, well-dispersed nanoparticles is crucial for their application. This compound and related primary amines can act as effective stabilizing or capping agents during the fabrication of various nanoparticles, including those made of noble metals and metal oxides. The amine group adsorbs onto the nanoparticle surface, while the hydrophobic alkyl chain extends into the solvent, providing steric hindrance that prevents the particles from aggregating.
This stabilizing effect has been utilized in the synthesis of gold nanoparticles (AuNPs). researchgate.net The amine molecules cap the nanoparticles as they form, controlling their growth and stabilizing the final colloidal suspension. researchgate.net This method allows for the production of hydrophobic nanoparticles that are soluble in organic solvents.
In another example, this compound has been mentioned as a potential sol-gel medium for controlling the morphology of magnesium oxide (MgO) crystalline nanoparticles. The surfactant-modified sol-gel process helps in directing the formation of specific nanostructures.
The table below summarizes the role of this compound and similar amines as stabilizers in nanoparticle fabrication.
| Nanoparticle Material | Stabilizer/Amine Used | Key Findings on Stabilization |
| Gold (Au) Nanoparticles | Lauryl amine, Dodecyl amine | Produces hydrophobic, organically soluble, monodispersed nanoparticles by capping the surface and preventing aggregation. researchgate.net |
| Magnesium Oxide (MgO) Nanoparticles | This compound (LAH) | Mentioned as a sol-gel medium to control the morphologies of crystalline MgO nanoparticles. |
| Cadmium Selenide (CdSe) Nanocrystals | Dodecylamine | Used as a solvent that also affects the synthesis and stabilization of the nanocrystals. |
Integration in Novel Hybrid Materials and Nanocomposites
This compound is instrumental in the creation of advanced hybrid materials and nanocomposites, particularly those involving polymers and inorganic fillers like clay or graphene. To make naturally hydrophilic clays (B1170129) compatible with hydrophobic polymers, the clay surface is often modified. This is achieved through an ion-exchange process where the inorganic cations on the clay surface are replaced by the ammonium cations of LAH. This process, known as organomodification, renders the clay organophilic, allowing it to disperse more effectively within the polymer matrix.
This approach has been used to prepare polymer-clay nanocomposites (PCNs) with enhanced properties. For instance, laponite clay modified with dodecylamine hydrochloride has been incorporated into a polyurethane matrix. tandfonline.com The resulting nanocomposite showed increased storage modulus and thermal stability compared to the pure polymer. tandfonline.com Similarly, dodecylammonium chloride has been used to modify bentonite (B74815) and kaolinite (B1170537) clays for incorporation into epoxy-based coatings.
Furthermore, the amine form, dodecylamine, is used to functionalize graphene oxide (GO). graphenea.comresearchgate.net The amine groups react with the oxygen-containing functional groups on the GO surface, improving its dispersibility in polymer matrices and enhancing the mechanical and barrier properties of the resulting nanocomposite. graphenea.comresearchgate.net Dodecylamine-functionalized GO has been incorporated into polymers like high-density polyethylene (B3416737) and polysulfone to create nanocomposites with improved toughness, antifouling, and antibacterial properties. graphenea.comresearchgate.net
The table below details examples of hybrid materials and nanocomposites incorporating this compound or its derivatives.
| Nanocomposite System | Role of this compound/Derivative | Resulting Properties/Applications |
| Polyurethane/Laponite Clay | Dodecylamine hydrochloride used to modify laponite clay via ion-exchange. tandfonline.com | Increased storage modulus and thermal stability of the polyurethane matrix. tandfonline.com |
| Epoxy/Bentonite Clay | Dodecylammonium chloride used as an intercalating agent for bentonite clay. | Creates organoclay suitable for epoxy-based nanocomposite coatings with enhanced barrier properties. |
| Polysulfone/Graphene Oxide | Dodecylamine (DDA) used to functionalize reduced graphene oxide (rGO-DDA). researchgate.net | Improved antifouling and antibacterial properties of polysulfone ultrafiltration membranes. researchgate.net |
| High-Density Polyethylene/Graphene Oxide | Dodecylamine used to functionalize GO. graphenea.com | Enhances mechanical properties and dispersibility of GO within the polymer. graphenea.com |
Biological and Biomedical Research Implications
Mechanisms of Membrane Disruption in Cellular Systems
The interaction of this compound and similar cationic amphiphiles with cell membranes is a subject of significant interest in biomedical research, particularly for understanding mechanisms of toxicity and developing novel therapeutic strategies. The fundamental structure of these molecules, with a charged headgroup and a long hydrophobic tail, allows them to readily interact with and insert into the lipid bilayers that form cell membranes.
A key area of investigation is lysosomal membrane permeabilization (LMP). Lysosomes are acidic organelles within cells, and certain cationic amphiphilic drugs, known as lysosomotropic detergents, selectively accumulate within them. A derivative of dodecylamine, O-methyl-serine dodecylamide hydrochloride (MSDH), serves as a model compound for studying these interactions. mdpi.comnih.gov Research shows that the effect of MSDH on lipid membranes is highly pH-dependent. mdpi.comnih.gov
At the neutral pH of the cell exterior (around pH 7.4), MSDH is largely uncharged and spontaneously forms vesicles. These vesicles are thought to be taken up by cells via endocytosis. mdpi.comnih.gov As the endosome matures and its internal pH drops, and upon reaching the acidic environment of the lysosome (around pH 5), the MSDH molecules become protonated (charged). This change in charge causes the vesicles to disassemble into smaller micellar aggregates. mdpi.comnih.gov The accumulation of a high concentration of these charged, detergent-like monomers and micelles within the lysosome leads to the disruption and permeabilization of the lysosomal membrane. mdpi.comfrontiersin.org This release of lysosomal enzymes into the cytosol can trigger programmed cell death (apoptosis), a mechanism being explored for anticancer therapies. mdpi.comfrontiersin.org
The interaction is governed by the partitioning of the molecule's hydrophobic dodecyl chain into the lipid core of the membrane, while the charged amine group interacts with the polar headgroups of the phospholipids (B1166683) and the aqueous environment. mdpi.com At neutral pH, the immediate partitioning of the uncharged amine into the plasma membrane can cause leakage unless the concentration is low. mdpi.com However, within the acidic lysosome, a higher concentration of the now-charged molecule is required to disrupt the membrane, a condition that is met due to the active accumulation of the compound in this organelle. mdpi.com
The table below summarizes the pH-dependent mechanisms of membrane interaction for the model dodecylamine derivative, MSDH.
| pH Condition | Molecular State of MSDH | Interaction with Lipid Bilayer | Consequence |
| Neutral pH (~7.4) | Primarily uncharged; forms vesicles. mdpi.comnih.gov | Partitioning into the membrane is immediate. Can cause leakage of the plasma membrane if the external concentration is high. mdpi.com | Facilitates cellular uptake via endocytosis in a relatively inert form at low concentrations. mdpi.comnih.gov |
| Acidic pH (~5.0) | Protonated (positively charged); disassembles into micelles/monomers. mdpi.comnih.gov | Partitioning into the membrane is kinetically impeded by the charge; high local concentration required for disruption. mdpi.com | High accumulation within the lysosome leads to membrane permeabilization and release of contents, inducing cell death. mdpi.comfrontiersin.org |
Lysosomal Membrane Permeabilization and Associated Cellular Responses
This compound belongs to a class of compounds known as cationic amphiphilic drugs or lysosomotropic detergents. Its structure, featuring a hydrophobic 12-carbon chain and a primary amine group, allows it to interact with and disrupt cellular membranes. A key area of research is its ability to induce Lysosomal Membrane Permeabilization (LMP). Lysosomes are acidic organelles crucial for cellular degradation and homeostasis. diva-portal.org The process of LMP involves the release of the lysosome's hydrolytic contents, such as cathepsin proteases, into the cytosol, which can trigger programmed cell death pathways. diva-portal.orgnih.gov
The mechanism is largely pH-dependent. At physiological pH outside the cell, the amine group is partially protonated. The molecule can diffuse across the plasma membrane and accumulate within the acidic environment of lysosomes. Inside the lysosome, the lower pH leads to protonation of the amine group, making the molecule more water-soluble and effectively trapping it. As the compound accumulates, its detergent-like properties take effect. The hydrophobic dodecyl tail inserts into the lysosomal membrane, and at a sufficiently high concentration, it compromises the membrane's integrity. nih.govmdpi.com
A closely related and well-studied compound, O-methyl-serine dodecylamine hydrochloride (MSDH), which also possesses a 12-carbon hydrophobic chain, provides significant insight into this process. diva-portal.org Studies with MSDH demonstrate that it selectively accumulates in lysosomes and induces LMP. nih.govnih.gov This permeabilization leads to the release of lysosomal enzymes into the cytoplasm, which initiates cellular responses. diva-portal.org Partial permeabilization of the lysosomal membrane is known to induce apoptosis (programmed cell death), while a more massive rupture can lead to necrosis. diva-portal.org The apoptotic response triggered by the release of lysosomal proteases can involve the activation of the caspase cascade, a central component of the apoptotic signaling pathway. diva-portal.org
Research using human fibroblasts has shown that LMP can be detected by the translocation of specific proteins. For instance, Galectin-1, a cytosolic protein, binds to glycans exposed on the interior of the lysosomal membrane upon damage, forming distinct puncta that serve as markers for lysosomal rupture. nih.govresearchgate.net Concurrently, lysosomal enzymes like cathepsin B are released from their colocalization with lysosomal-associated membrane protein-2 (LAMP2) into the wider cytosol. nih.govresearchgate.net
| Cellular Event | Description | Research Finding |
| Compound Accumulation | Lysosomotropic compounds are trapped within lysosomes due to protonation in the acidic environment. | The amine group of compounds like MSDH (pKa 5.9) becomes protonated at low lysosomal pH, leading to accumulation. diva-portal.orgnih.gov |
| Membrane Destabilization | The hydrophobic tail of the accumulated compound integrates into the lysosomal membrane, disrupting its structure. | High concentrations of the detergent-like molecule within the lysosome lead to permeabilization. nih.gov |
| Enzyme Release | Compromise of the membrane allows hydrolytic enzymes, such as cathepsins, to leak into the cytosol. | Immunostaining shows cathepsin B release from lysosomes following treatment with lysosomotropic agents. nih.govresearchgate.net |
| Apoptosis Induction | Cytosolic cathepsins can activate downstream cell death pathways, including the caspase cascade. | The release of lysosomal proteases is a critical step in lysosome-mediated apoptosis. diva-portal.org |
| Necrosis | Massive lysosomal rupture and release of contents can lead to uncontrolled cell death. | The extent of membrane permeabilization determines whether the cell undergoes apoptosis or necrosis. nih.gov |
Targeted Delivery Strategies within Biological Compartments
The physicochemical properties of this compound make it a candidate for use in targeted drug delivery systems, particularly those designed to release therapeutic agents within specific acidic biological compartments. smolecule.com Its ability to self-assemble into structures like micelles and liposomes is a key aspect of this application. smolecule.com Micelles are nanoscale carriers with a hydrophobic core and a hydrophilic shell, which can encapsulate poorly soluble drugs and protect them within the body. uibk.ac.at
The strategy for targeted delivery often relies on the pH differences between various body tissues and cellular compartments. google.com For example, the environment of tumor tissues, as well as intracellular organelles like endosomes and lysosomes, is more acidic than that of healthy tissue and the bloodstream. google.com this compound, as a cationic surfactant, can be used to create delivery systems that are stable at neutral pH but become active in acidic environments. nih.govuibk.ac.at
One approach involves creating nanocarriers, such as micelles, that incorporate this compound. These carriers can circulate in the bloodstream and, upon reaching a target site like a tumor, can be taken up by cells through endocytosis. nih.govnih.gov The process of endocytosis involves engulfing the nanoparticle into an endosome. As the endosome matures, its internal pH drops, leading to the protonation of the this compound molecules within the nanocarrier. nih.gov This change can trigger the disassembly of the carrier, releasing the encapsulated drug into the cytosol or facilitating its transport into other cellular compartments. nih.govgoogle.com This pH-responsive release mechanism allows for site-specific drug delivery, potentially increasing therapeutic efficacy while minimizing systemic side effects. google.comnih.gov
| Delivery Strategy Component | Mechanism | Relevance to this compound |
| Nanocarrier Formation | Self-assembly of amphiphilic molecules into structures like micelles or liposomes to encapsulate drugs. | This compound can self-assemble into these nanoscale carriers. smolecule.com |
| Passive Targeting (EPR Effect) | Nanocarriers accumulate in tissues with leaky vasculature, such as tumors, due to the Enhanced Permeability and Retention (EPR) effect. | This is a general principle for nanoparticle delivery systems that could be utilized by this compound-based carriers. nih.gov |
| Active Targeting | Surface modification of nanocarriers with ligands that bind to specific receptors on target cells. | While not inherent to this compound itself, its use in a carrier allows for such functionalization. nih.gov |
| pH-Responsive Release | The acidic environment of endosomes/lysosomes or tumors triggers a change in the carrier, causing drug release. | The protonation of this compound's amine group at low pH can destabilize the carrier for targeted release. nih.govgoogle.com |
| Compartment-Specific Delivery | Release of the drug within a specific cellular organelle, such as the endosome or lysosome. | Accumulation in acidic lysosomes is a key feature, enabling targeted action within this compartment. nih.govnih.gov |
Antimicrobial Action Mechanisms
This compound exhibits antimicrobial properties, which are primarily attributed to its nature as a cationic surfactant. The fundamental mechanism of action involves the disruption of the microbial cell membrane's integrity. wikipedia.org
The process begins with an electrostatic interaction. Bacterial cell surfaces are typically negatively charged due to the presence of molecules like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The positively charged (cationic) head of the this compound molecule is attracted to this negative surface. wikipedia.org
Following this initial binding, the hydrophobic lauryl (dodecyl) tail of the molecule penetrates the phospholipid bilayer of the bacterial cell membrane. wikipedia.org This insertion disrupts the ordered structure of the membrane, leading to several detrimental effects:
Increased Permeability: The disruption creates pores or channels in the membrane, causing it to become leaky. This allows for the uncontrolled efflux of essential intracellular components, such as ions (e.g., potassium), metabolites, and even larger molecules like proteins and nucleic acids.
Membrane Depolarization: The integrity of the membrane is crucial for maintaining the proton motive force, which is essential for cellular energy production (ATP synthesis). The disruption of the membrane dissipates this electrochemical gradient.
Inhibition of Membrane-Bound Enzymes: Many vital cellular enzymes are embedded within the cell membrane. The damage caused by the surfactant can denature these proteins or alter their function, disrupting critical processes like cellular respiration and transport. wikipedia.org
Ultimately, this loss of membrane integrity, leakage of cellular contents, and disruption of energy production lead to the inhibition of bacterial growth (bacteriostatic effect) or outright cell death (bactericidal effect). wikipedia.orgnih.gov This mechanism of physical disruption makes it fundamentally different from many traditional antibiotics that target specific metabolic pathways or enzymatic processes. mdpi.commdpi.com
Environmental Fate and Biogeochemical Transformations
Biodegradation Pathways and Mechanisms
Microbial action is a primary route for the environmental breakdown of laurylamine hydrochloride. The degradation involves specific enzymatic processes that transform the molecule into simpler, less toxic compounds that can be integrated into natural biogeochemical cycles.
The initial and critical step in the biodegradation of primary long-chain alkylamines like laurylamine is the cleavage of the carbon-nitrogen (C-N) bond. oecd.org This process, known as N-dealkylation, is a common pathway observed in the breakdown of fatty amine derivatives. oecd.orgresearchgate.net The cleavage results in the formation of an alkanal (an aldehyde) and other hydrophilic, nitrogen-containing molecules, which effectively detoxifies the parent compound. oecd.org
Following the C-N bond cleavage of laurylamine, the resulting dodecanal (B139956) is readily oxidized to its corresponding fatty acid, dodecanoic acid. researchgate.netoup.com This fatty acid can then enter the well-established metabolic pathway of beta-oxidation, where the alkyl chain is progressively shortened, leading to its complete mineralization to carbon dioxide and water under aerobic conditions or transformation into smaller molecules under anaerobic conditions. oecd.orgoup.com
A proposed pathway for the anaerobic degradation of primary alkylamines begins with the C-N cleavage to form alkanals, which are then oxidized to the corresponding fatty acids. oup.com This pathway is similar to degradation processes observed in aerobic bacteria. oup.com
A variety of microorganisms are capable of degrading long-chain alkylamines. Bacteria from the genus Pseudomonas have been identified as particularly effective. For instance, Pseudomonas fluorescens has been shown to degrade quaternary ammonium (B1175870) compounds (QACs) through an N-dealkylation process. researchgate.net
Specific to anaerobic environments, denitrifying bacteria play a significant role. A study on the degradation of tetradecylamine, a structurally similar long-chain alkylamine, led to the isolation of Pseudomonas stutzeri strain ZN6 from a mixture of soil and activated sludge. oup.com This Gram-negative bacterium is capable of using even-numbered primary fatty amines with alkyl chains ranging from C4 to C18 as a growth substrate, coupled to nitrate (B79036) reduction. oup.com This demonstrates that primary alkylamines can be mineralized under denitrifying conditions. oup.com The presence of such bacteria in various ecosystems highlights their importance in the natural attenuation of these compounds. oup.com Research indicates that bacteria that degrade fatty amine derivatives often have a broad substrate specificity regarding the alkyl chain length. oecd.org
C-N Cleavage and Subsequent Metabolic Transformations (Aldehyde, Fatty Acid Formation)
Transport and Distribution Dynamics in Environmental Compartments
The movement and partitioning of this compound in the environment are governed by its physical and chemical properties, particularly its ionic nature and low volatility.
This compound exhibits strong adsorption to soil, sediment, and suspended solids in aquatic environments. nih.govcanada.ca At typical environmental pH levels, the amine group is protonated, resulting in a positively charged molecule (dodecylammonium ion). nih.govcanada.ca This cationic nature leads to strong ionic interactions with negatively charged surfaces of mineral particles and humic substances in soil and sediment. nih.goveuropa.eu
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil or sediment. Based on its log Kow, dodecylamine (B51217) has an estimated Koc value of 9,300, which indicates that it is expected to be immobile in soil. nih.gov The sorption of dodecylamine to clay minerals like sodium montmorillonite (B579905) has been described by an H-type isotherm, which signifies very strong, preferential adsorption to the extent that little to no measurable amount of the substance remains in the solution phase. nih.gov
The kinetics of adsorption for such compounds often involve an initial rapid phase, where adsorption occurs on easily accessible surface sites, followed by a slower phase as the substance diffuses into smaller pores. researchgate.net Equilibrium in soil is often reached within 24 hours. europa.eu Desorption, the process of release from a sorbed state, is often limited due to these strong interactions, reducing the compound's mobility and bioavailability in the environment.
Table 1: Soil Adsorption and Partitioning Coefficients for Dodecylamine
| Parameter | Value | Indication | Source |
|---|---|---|---|
| Log Kow (estimated) | 4.8 | High potential for partitioning into organic matter. | nih.gov |
| Koc (estimated) | 9,300 | Expected to be immobile in soil. | nih.gov |
| Sorption Isotherm Type (on Montmorillonite) | H-Type | Preferential and strong adsorption to the solid phase. | nih.gov |
Environmental distribution models use a compound's physical and chemical properties to predict its partitioning between air, water, and soil. oecd.org For volatile compounds, the Henry's Law constant is a key parameter.
For the neutral (non-ionized) form of dodecylamine, the Henry's Law constant is estimated to be 2.7 x 10⁻⁴ atm-m³/mol. nih.gov This value would suggest that the neutral form has the potential to volatilize from water surfaces. nih.gov However, this model is not directly applicable to the environmental fate of this compound. nih.govcanada.ca The compound has a pKa of 10.63, indicating that at the typical environmental pH range of 5 to 9, it will exist almost entirely in its protonated, cationic form. nih.gov This ionized state makes it non-volatile. nih.gov Therefore, volatilization from water and moist soil surfaces is not considered an important environmental fate process for this compound. nih.govcanada.ca Fugacity models, which are generally used to describe the distribution of chemicals, are often not appropriate for ionizing and surface-active substances like long-chain aliphatic amines. canada.ca
Table 2: Physical Properties Relevant to Environmental Distribution Modeling for Dodecylamine
| Property | Value | Relevance to Environmental Distribution | Source |
|---|---|---|---|
| pKa | 10.63 | Indicates the compound is primarily protonated (cationic) at environmental pH, limiting volatilization. | nih.gov |
| Henry's Law Constant (for neutral form) | 2.7 x 10⁻⁴ atm-m³/mol | Indicates potential for volatilization of the neutral form, but this form is not prevalent in the environment. | nih.gov |
| Water Solubility | 78 mg/L (at 25°C, pH 11.8) | Solubility is pH-dependent; the hydrochloride salt is soluble in water. | nih.govfishersci.com |
| Vapor Pressure | 8.05 x 10⁻³ mm Hg | Low vapor pressure, contributing to low volatility. | nih.gov |
Advanced Analytical and Computational Methodologies in Laurylamine Hydrochloride Research
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in the study of laurylamine hydrochloride, providing detailed insights into its molecular structure, surface properties, and interactions in various systems. These methods rely on the interaction of electromagnetic radiation with the material to probe its chemical and physical characteristics.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation and Interaction Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool for elucidating the structure of molecules and studying their interactions. numberanalytics.comresearchgate.netwiley.com By analyzing the absorption of infrared radiation, which excites molecular vibrations, FT-IR provides a unique "fingerprint" of a compound, revealing the presence of specific functional groups. numberanalytics.comwiley.comjaper.in
In the context of this compound, FT-IR is instrumental in confirming the presence of key functional groups and understanding its interactions with other substances or surfaces. For instance, the technique can be used to observe changes in the vibrational modes of the amine group and the long hydrocarbon chain upon protonation or when the molecule adsorbs onto a mineral surface. scirp.orgcmich.edu Studies have utilized FT-IR to investigate the adsorption of dodecylamine (B51217) (the parent amine of this compound) on minerals like smithsonite, where the presence of bands corresponding to RNH2 on the mineral surface confirms adsorption. scirp.org
Furthermore, FT-IR can provide information about the conformational order of the alkyl chains in this compound aggregates. Spectroscopic evidence from the C-H stretching regions can indicate a more constrained environment for the surfactant tails, which often accompanies structural transitions like an increase in micelle size or aggregation number. nih.gov
Key FT-IR Spectral Regions for this compound Analysis:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Structural Information |
| ~3300-3000 | N-H stretching | Indicates the presence of the primary amine group. Changes in this region can signify protonation (formation of -NH3+) and hydrogen bonding interactions. |
| ~2950-2850 | C-H stretching (asymmetric and symmetric) | Characteristic of the long dodecyl hydrocarbon chain. The position and shape of these peaks can provide insights into the conformational order (e.g., gauche vs. trans conformers) of the alkyl chain. |
| ~1600-1500 | N-H bending | Further confirms the presence of the amine group. Shifts in this band can also indicate interactions at the amine headgroup. |
| ~1470-1460 | C-H bending (scissoring) | Relates to the CH2 groups in the alkyl chain. |
This table provides generalized wavenumber ranges. Specific peak positions can vary based on the sample's physical state and environment.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. malvernpanalytical.comphi.com XPS is particularly valuable for studying the surfaces of materials, with a typical analysis depth of less than 10 nanometers. phi.comfrontiersin.org
In research involving this compound, XPS is employed to analyze its adsorption on various substrates and to determine the chemical nature of the adsorbed species. By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present on the surface and provide information about their oxidation states and chemical environment. malvernpanalytical.comphi.com
For example, in studies of mineral flotation where this compound acts as a collector, XPS can confirm the presence of nitrogen from the amine headgroup on the mineral surface. scirp.orguq.edu.au The binding energy of the N 1s peak can provide insights into the nature of the interaction, such as whether the amine is physically adsorbed or chemisorbed. The appearance of the N 1s signal on a mineral surface after treatment with dodecylamine confirms its adsorption. scirp.org Furthermore, quantitative XPS analysis can determine the surface coverage of the adsorbed this compound.
Typical XPS Analysis Data for this compound Systems:
| Element | Photoelectron Peak | Typical Binding Energy (eV) | Information Gleaned |
| Carbon | C 1s | ~285.0 (for C-C/C-H) | Presence of the dodecyl hydrocarbon chain. Can be deconvoluted to identify different carbon environments (e.g., C-N). eag.com |
| Nitrogen | N 1s | ~400-402 | Confirmation of the amine group on the surface. The exact binding energy can indicate the chemical state (e.g., R-NH2 vs. R-NH3+). |
| Chlorine | Cl 2p | ~198-200 | Presence of the hydrochloride counter-ion. |
| Substrate Elements | Varies | Varies | Analysis of the underlying material (e.g., Si 2p, O 1s for silica (B1680970); Zn 2p for smithsonite). Attenuation of these signals can indicate the thickness of the adsorbed this compound layer. |
Binding energies are approximate and can shift depending on the chemical environment and instrument calibration.
Diffraction and Scattering Techniques
Diffraction and scattering methods are crucial for characterizing the structural properties of this compound, from its crystalline arrangement in the solid state to the size and shape of its aggregates in solution.
X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. anton-paar.compdx.edu When a crystalline material is exposed to X-rays, the atoms diffract the X-rays in a specific pattern based on their arrangement. This diffraction pattern provides information about the crystal lattice, allowing for the determination of unit cell dimensions and the identification of the crystalline phase. anton-paar.compdx.edu
For this compound, XRD is used to analyze its solid-state structure. The resulting diffraction pattern is a unique fingerprint of its crystalline form. bepress.comspringernature.com This is essential for phase identification and for studying polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties.
In studies where this compound is used as a surfactant to template the synthesis of other materials, such as titanium dioxide, XRD is used to determine the crystalline phase of the resulting material. bepress.com The analysis of the diffraction pattern can reveal whether the product is amorphous or crystalline and can identify the specific crystal structure (e.g., anatase, rutile for TiO2). bepress.com
Example of XRD Data Interpretation:
| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) | Interpretation |
| Peak 1 | d1 | (h1, k1, l1) | Corresponds to a specific set of crystal lattice planes. The collection of these peaks forms the diffraction pattern. |
| Peak 2 | d2 | (h2, k2, l2) | The positions (2θ) and intensities of the peaks are characteristic of the material's crystal structure. |
| Peak 3 | d3 | (h3, k3, l3) | By comparing the experimental pattern to databases, the crystalline phase can be identified. crystalimpact.com |
The specific 2θ values and intensities are unique to the crystalline structure of this compound and any material it interacts with.
Dynamic Light Scattering (DLS) for Particle Size and Aggregate Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. horiba.commicrotrac.com It is particularly well-suited for analyzing sub-micron particles, including micelles and other aggregates formed by surfactants like this compound. horiba.comnih.gov
DLS works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. usp.org These fluctuations are caused by the Brownian motion of the particles—smaller particles move more quickly, causing rapid fluctuations, while larger particles move more slowly, leading to slower fluctuations. microtrac.com By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius (Rh) or hydrodynamic diameter (Dh) is calculated using the Stokes-Einstein equation. horiba.comusp.org
In the study of this compound, DLS is essential for characterizing the size and size distribution of its aggregates in aqueous solutions. nih.gov It can be used to determine the critical micelle concentration (CMC) by observing the formation of aggregates as the surfactant concentration increases. DLS can also monitor changes in aggregate size as a function of temperature, pH, or the addition of other substances. researchgate.net For instance, research has shown that DLS can identify the formation of large aggregates, with hydrodynamic radii of tens to hundreds of nanometers, in mixed surfactant systems. nih.govnih.gov
Key Parameters Obtained from DLS:
| Parameter | Description | Relevance to this compound Research |
| Z-average Hydrodynamic Diameter | The intensity-weighted mean hydrodynamic size of the particles in the sample. horiba.com | Provides a quick and reliable measure of the average aggregate size. |
| Polydispersity Index (PDI) | A dimensionless measure of the broadness of the size distribution. usp.org | Indicates the uniformity of the aggregate sizes. A low PDI (e.g., < 0.1) suggests a monodisperse or narrowly distributed sample, while a high PDI indicates a broad or multimodal distribution. |
| Size Distribution | A histogram or curve showing the relative abundance of different-sized particles in the sample. | Offers a more detailed view of the aggregate population, revealing the presence of multiple aggregate sizes (e.g., individual micelles and larger clusters). researchgate.net |
Microscopic and Imaging Techniques
Advanced microscopic and imaging techniques are indispensable in the study of this compound, providing critical insights into its effects on material surfaces, its role in the formation of nanostructures, and its interactions at interfaces. These methods allow for the direct visualization and characterization of morphological, structural, and topographical features at the micro and nanoscale.
Scanning Electron Microscopy (SEM) for Morphology and Surface Analysis
For instance, in the development of nanostructured materials, this compound can be used as a surfactant or template. SEM analysis of TiO2 mesopores synthesized using this compound as a surfactant revealed the structural morphology of the resulting powders. Similarly, studies on the corrosion inhibition of different classes of steel in hydrochloric acid have utilized SEM to examine the surface morphology of the steel specimens in the presence and absence of inhibitors, including those based on dodecylamine. researchgate.netscispace.com These analyses show how this compound can contribute to the formation of a protective film on the metal surface, thereby mitigating corrosion. researchgate.net
The technique has also been applied to study the morphology of polyurethane-laponite clay nanocomposites, where dodecylamine hydrochloride was used to modify the clay. tandfonline.com SEM fractographs demonstrated changes in the length scale of clay aggregation within the polyurethane matrix. tandfonline.com Furthermore, in the study of mineral flotation, SEM has been used to verify the reduction of fine clay mineral coatings on coal surfaces, a process where amine-based collectors are relevant. researchgate.net
Table 1: Applications of SEM in this compound Research
| Sample/System | Research Focus | Key SEM Findings | Reference |
|---|---|---|---|
| TiO2 Mesopores | Synthesis of Nanomaterials | Revealed the structural morphology of TiO2 powders synthesized with this compound as a surfactant. | |
| Carbon Steel in HCl | Corrosion Inhibition | Evaluated the surface morphology of steel with and without an inhibitor, showing the formation of a protective film. | researchgate.netscispace.com |
| Polyurethane-Laponite Nanocomposite | Nanocomposite Material Characterization | Demonstrated changes in clay aggregation within the polymer matrix due to dodecylamine hydrochloride modification. | tandfonline.com |
| Mineral Surfaces | Mineral Flotation | Verified the reduction of fine clay coatings on coal surfaces. | researchgate.net |
Transmission Electron Microscopy (TEM) for Nanostructure and Ultrastructure Analysis
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it ideal for analyzing the internal structure and ultrastructure of materials. In this compound research, TEM is crucial for visualizing nanostructures such as micelles, nanotubes, and nanoparticles, often formed through self-assembly processes involving the surfactant.
For example, TEM has been used to confirm the formation of spherical micelles of dual-functionalized hyaluronic acid grafted with dodecylamine. frontiersin.orgnih.gov These micelles, designed for drug delivery, were observed to be uniform in size. frontiersin.orgnih.gov In another study, TEM was instrumental in characterizing titania nanotubes prepared in a this compound/tetraisopropyl orthotitanate system. rsc.org The images revealed the tube-like structure of the synthesized material. rsc.org
The role of this compound as a templating agent has also been investigated using TEM. For instance, it has been used as an organic template in the sol-gel reaction with TEOS to create silica nanotubes. researchgate.net Furthermore, studies on the interaction of this compound with other molecules, such as in the expansion of rectorite, have used TEM to observe the resulting layered structures. cambridge.org The expansion of rectorite with dodecylamine hydrochloride resulted in a three-layer repeat with a thickness of 32–35 Å, consisting of a basic 20-Å unit and a 12-15-Å thick intercalated organic layer. cambridge.org
Table 2: TEM Analysis of Nanostructures Involving this compound
| Nanostructure | System/Application | Key TEM Findings | Reference |
|---|---|---|---|
| Spherical Micelles | Drug Delivery (Hyaluronic acid-dodecylamine) | Confirmed the formation of uniform, spherical micelles with particle sizes around 125-132 nm. | frontiersin.orgnih.gov |
| Titania Nanotubes | Photocatalysis | Visualized the tube structure of anatase-phase titania nanotubes. | rsc.org |
| Silica Nanotubes | Nanomaterial Synthesis | Demonstrated the templating effect of this compound in forming silica nanotubes. | researchgate.net |
| Expanded Rectorite | Clay Mineralogy | Observed a three-layer repeat structure with an intercalated organic layer of 12-15 Å. | cambridge.org |
Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Forces
Atomic Force Microscopy (AFM) is a versatile technique that provides three-dimensional topographical images of surfaces at the nanoscale and can also measure the forces between the tip and the sample surface. lucideon.comnumberanalytics.com In research involving this compound, AFM is used to study its adsorption on various substrates, the resulting surface topography, and the nature of interfacial forces.
Studies have employed AFM to investigate the adsorption of dodecylamine (the free base of this compound) on mineral surfaces like muscovite (B576469) and talc. mdpi.com AFM imaging and force measurements helped to elucidate the adsorption mechanism of the collector on these minerals. mdpi.com In another application, AFM was used to characterize the repulsive forces and surface deformation in thin micellar films of dodecylamine hydrochloride at a graphite (B72142) interface. nih.govresearchgate.net These experiments revealed that the repulsive force on the AFM tip was exponential, and the decay length of this force could be measured. nih.govresearchgate.net For a pure 10 mM dodecylamine hydrochloride solution, the decay length was found to be 2.6 ± 0.3 nm. nih.govresearchgate.net
The ability of AFM to operate in liquid environments with minimal sample preparation makes it particularly suitable for studying these interfacial phenomena in situ. lucideon.com The technique can provide quantitative data on surface roughness and the mechanical properties of adsorbed layers. numberanalytics.comnih.gov
Table 3: AFM Studies on this compound Systems
| System | Research Focus | Key AFM Findings | Reference |
|---|---|---|---|
| Dodecylamine on Muscovite and Talc | Mineral Flotation | Elucidated the adsorption mechanism through imaging and interaction force measurements. | mdpi.com |
| Dodecylamine Hydrochloride Micellar Film on Graphite | Interfacial Forces | Measured an exponential repulsive force with a decay length of 2.6 ± 0.3 nm in a pure solution. | nih.govresearchgate.net |
| General Surface Analysis | Material Characterization | Provides quantitative topographical measurements and relative hardness imaging. | lucideon.comnumberanalytics.com |
Chromatographic and Electrophoretic Separation Sciences
Chromatographic and electrophoretic techniques are fundamental for the separation, identification, and quantification of this compound and related amine compounds in various matrices. These methods offer high sensitivity and selectivity, which are essential for quality control, impurity profiling, and concentration determination in research and industrial applications.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of non-volatile or thermally unstable compounds. In the context of this compound, HPLC methods have been developed for purity assessment and the determination of related amine impurities.
For instance, the mass fraction purity of dodecylamine hydrochloride has been determined to be ≥0.994 by HPLC. akjournals.com HPLC is also a key technique for analyzing impurities in complex pharmaceutical formulations. A liquid chromatography-mass spectrometry (LCMS) method was developed for the quantitative determination of decylamine (B41302) and didecylamine, which are related impurities in Colesevelam Hydrochloride tablets. jocpr.com
The versatility of HPLC allows for various detection methods, including UV-Vis and fluorescence detection. For the analysis of alkyl amines like dodecylamine in mineral flotation systems, an HPLC method involving pre-column derivatization with 9-fluorenyl methoxycarbonyl chloride (FMOC-Cl) followed by fluorescence detection has been developed. researchgate.net This method demonstrated good linearity and recovery for dodecylamine. researchgate.net
Table 4: HPLC Methods for the Analysis of this compound and Related Amines
| Analyte(s) | Matrix | Method Details | Key Findings | Reference |
|---|---|---|---|---|
| Dodecylamine Hydrochloride | Pure Compound | General HPLC method for purity assessment. | Determined mass fraction purity to be ≥0.994. | akjournals.com |
| Decylamine, Didecylamine | Colesevelam Hydrochloride Tablets | LCMS with a C18 column and gradient elution. | A simple, accurate, and sensitive method for impurity quantification. | jocpr.com |
| Dodecylamine | Mineral Flotation Pulp | HPLC with fluorescence detection after derivatization with FMOC-Cl. | Good linearity (R² > 0.9956) and recovery (84.93–97.64%). | researchgate.net |
Gas Chromatography (GC) for Volatile Amine Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. It is particularly well-suited for the analysis of volatile amines that may be present as impurities or degradation products in samples containing this compound.
While this compound itself is not sufficiently volatile for direct GC analysis, related volatile amines can be determined using this method. Generic GC-Flame Ionization Detection (FID) methods have been developed for the quantification of a wide range of volatile amines in pharmaceutical products. chromatographyonline.com These methods offer rapid analysis times and excellent sensitivity and precision. chromatographyonline.com
For trace analysis of amines, headspace GC coupled with mass spectrometry (HS-GC-MS) is often employed. nih.gov This technique is highly sensitive and can be used for the determination of short-chain volatile amines in various matrices. nih.gov The analysis of fatty amines, including laurylamine (C12), can be performed by GC after derivatization, for example, with trifluoroacetic anhydride, to increase their volatility and improve chromatographic performance. researchgate.net
Table 5: GC Analysis of Volatile Amines Related to this compound
| Analyte(s) | Method | Key Features | Reference |
|---|---|---|---|
| Volatile Amines | GC-FID | Generic method for over 25 volatile amines; 16-minute run time. | chromatographyonline.com |
| Short-Chain Volatile Amines | HS-GC-MS | Derivatization-free method for plasma and urine samples. | nih.gov |
| Fatty Amines (including Laurylamine) | GC-FID/MS | Requires derivatization (e.g., with trifluoroacetic anhydride) for analysis. | researchgate.net |
Mass Spectrometry (MS) and Coupled Techniques (LC-MS/MS) for Identification and Trace Quantification
Mass spectrometry (MS) and its hyphenated techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for the identification and trace quantification of this compound and related amine compounds. uobaghdad.edu.iqnih.govsigmaaldrich.com These methods offer high sensitivity and selectivity, which are crucial for analyzing complex matrices. nih.govlcms.cz
In LC-MS/MS analysis, this compound is typically separated from other components in a sample using a liquid chromatography column before being introduced into the mass spectrometer. nih.govresearchgate.net The compound is then ionized, often using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.govnih.gov For laurylamine, the protonated molecule [M+H]⁺ is commonly observed. nih.gov
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the selected parent ion and analyzing the resulting daughter ions. nih.govnih.gov This fragmentation pattern is unique to the molecule and serves as a fingerprint for its identification. For instance, in the analysis of related amine compounds, specific multiple reaction monitoring (MRM) transitions are monitored to enhance selectivity and achieve low limits of quantification (LOQ), often in the µg/kg range. nih.gov The choice of mobile phase, such as a mixture of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer, and the column type, like a C18 column, are critical for achieving optimal separation and detection. nih.govnih.gov
Table 1: LC-MS/MS Parameters for Analysis of Related Amine Compounds
| Parameter | Value/Description | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Monitored Transitions | Two Multiple Reaction Monitoring (MRM) transitions | nih.gov |
| Limit of Quantification (LOQ) | 5-7 µg/kg in dairy products | nih.gov |
| Column Type | Acclaim RSLC C18 | nih.gov |
| Mobile Phase Example | Acetonitrile and 5 mM ammonium acetate (pH 5.0) | nih.gov |
This table presents typical parameters used in the LC-MS/MS analysis of amine compounds, illustrating the technique's capability for trace-level detection.
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. libretexts.org Given that this compound is a cationic surfactant, CE is an ideal method for its analysis. libretexts.org The separation occurs within a narrow-bore fused-silica capillary filled with a conductive buffer solution. libretexts.org
In CE, the application of a high voltage generates an electroosmotic flow (EOF), which is the bulk flow of the buffer solution, typically towards the cathode. libretexts.org Cations like the laurylammonium ion migrate faster than the EOF, while anions migrate against it, and neutral molecules move with the EOF. libretexts.org This differential migration allows for the separation of charged species. libretexts.org
The efficiency of CE separations can be significantly higher than that of HPLC. scielo.br However, detection limits in CE can be higher compared to HPLC unless coupled with sensitive detectors like laser-induced fluorescence. scielo.br The inner diameter of the capillary is a crucial parameter, with smaller diameters generally leading to higher separation efficiency but potentially lower sensitivity due to the smaller sample injection volume. nih.gov Various modes of CE, such as capillary zone electrophoresis (CZE), are effective for separating charged organic molecules like amines. libretexts.org
Table 2: Comparison of Analytical Performance: CE vs. HPLC for Caffeine Analysis
| Parameter | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) | Reference |
| Separation Efficiency | 65-110-fold higher | Lower | scielo.br |
| Detection Limit | 10-20-fold higher | Lower | scielo.br |
| Analysis Speed | 30% faster | Slower | scielo.br |
| Reagent Cost | 76.5-fold lower | Higher | scielo.br |
| Residue Volume | 33-fold lower | Higher | scielo.br |
This table, based on a comparative study of caffeine, highlights the general trade-offs between CE and HPLC, which are also relevant considerations for the analysis of this compound.
Electrochemical and Surface Potential Measurements
Electrochemical techniques are invaluable for studying the interfacial properties of this compound, particularly its role in corrosion inhibition and adsorption phenomena.
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it provides critical insights into the stability of colloidal dispersions. journalssystem.com For this compound, zeta potential measurements are used to characterize its adsorption onto various surfaces, such as minerals and nanoparticles. journalssystem.comrsc.orgresearchgate.net
When this compound adsorbs onto a negatively charged surface, the cationic laurylammonium ions neutralize the surface charge and can lead to a reversal of the zeta potential from negative to positive. journalssystem.commdpi.com This change in zeta potential is a direct indication of the adsorption process. mdpi.com The extent of adsorption and the resulting zeta potential are influenced by factors such as the concentration of this compound and the pH of the solution. journalssystem.comresearchgate.netmit.edu For instance, studies on quartz have shown that in the presence of dodecylamine, the zeta potential becomes more positive, confirming the adsorption of the cationic amine. journalssystem.com
Table 3: Effect of Dodecylamine on the Zeta Potential of Quartz
| Condition | Observation | Reference |
| In the presence of amine reagents | Zeta potential is higher than in water under the same pH conditions. | journalssystem.com |
| Adsorption of NH₄⁺ | Neutralizes the negative charges of the quartz surface. | journalssystem.com |
| Isoelectric Point (IEP) of Quartz | Approximately 2.3. | journalssystem.com |
| Above IEP | The zeta potential becomes increasingly negative with increasing pH. | journalssystem.com |
This table summarizes the observed effects of dodecylamine on the zeta potential of quartz, demonstrating its adsorption and influence on surface charge.
Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) are cornerstone techniques for evaluating the effectiveness of corrosion inhibitors like this compound. ijsrset.comiapchem.orgjcscp.orgcapes.gov.brresearchgate.netekb.egbibliotekanauki.pl
EIS measures the impedance of a system over a range of frequencies, providing information about the corrosion process and the protective film formed by the inhibitor. ijsrset.comresearchgate.net In the presence of an effective inhibitor like dodecylamine, the charge transfer resistance (Rct) increases, while the double-layer capacitance (Cdl) decreases. ijsrset.com An increase in Rct signifies a slower corrosion rate, as the inhibitor film impedes the charge transfer process at the metal-solution interface. ijsrset.com
PDP curves (Tafel plots) are obtained by scanning the potential of the metal and measuring the resulting current. ijsrset.comampp.org These plots reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. ampp.orgresearchgate.net this compound has been shown to act as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions. ijsrset.com The corrosion current density (icorr), determined from the Tafel plots, decreases in the presence of the inhibitor, indicating a lower corrosion rate. ampp.orgresearchgate.net
Table 4: Electrochemical Parameters for Mild Steel in 1.0 M HCl with and without Dodecylamine
| Parameter | Without Inhibitor | With Dodecylamine | Observation | Reference |
| Charge Transfer Resistance (Rct) | Lower | Increases with inhibitor concentration | Indicates formation of a protective layer | ijsrset.com |
| Double Layer Capacitance (Cdl) | Higher | Decreases with inhibitor concentration | Suggests inhibitor adsorption | ijsrset.com |
| Corrosion Current Density (icorr) | Higher | Decreases with inhibitor concentration | Shows reduced corrosion rate | ijsrset.comampp.org |
| Inhibition Efficiency (IE%) | - | Increases with inhibitor concentration | Quantifies inhibitor effectiveness | ijsrset.com |
This table illustrates the typical changes in electrochemical parameters observed when dodecylamine is used as a corrosion inhibitor for mild steel in an acidic medium.
Zeta Potential Measurements for Surface Charge and Adsorption Potential
Computational Chemistry and Molecular Modeling
Computational methods provide a molecular-level understanding that complements experimental findings.
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. unlp.edu.arpusan.ac.krcgmartini.nlcecam.org In the context of this compound, MD simulations are employed to investigate its interfacial behavior, self-assembly into structures like micelles or monolayers, and adsorption mechanisms on various surfaces. rsc.orgaip.orgresearchgate.netnih.govresearchgate.netmdpi.com
These simulations can model the orientation and conformation of laurylamine molecules at interfaces, such as the air-water interface or a mineral surface. rsc.orgaip.orgresearchgate.net For example, simulations have shown that in mixed surfactant systems, the presence of dodecylamine can lead to more compact and ordered aggregates at the interface. rsc.orgresearchgate.net The simulations can also elucidate the role of electrostatic interactions and hydrogen bonding in the adsorption process. aip.orgnih.gov By calculating parameters like density profiles and radial distribution functions, MD simulations provide detailed insights into how this compound molecules arrange themselves and interact with their environment at the nanoscale. aip.orgnih.govmdpi.com
Table 5: Applications of Molecular Dynamics Simulations in this compound Research
| Research Area | Key Insights from MD Simulations | Reference |
| Interfacial Behavior | Elucidation of surfactant orientation and packing at air-water or solid-liquid interfaces. | rsc.orgaip.orgresearchgate.net |
| Self-Assembly | Modeling the formation of micelles and other aggregates, and the influence of other surfactants. | pusan.ac.kraip.orgresearchgate.net |
| Adsorption Mechanism | Understanding the role of electrostatic forces and hydrogen bonding in the adsorption on mineral surfaces. | aip.orgnih.gov |
| Corrosion Inhibition | Simulating the formation of a protective inhibitor film on a metal surface. | researchgate.net |
This table highlights the diverse applications of MD simulations in providing a molecular-level understanding of the behavior of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Adsorption Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a primary tool for understanding the ground-state properties of molecules like this compound by focusing on the electron density rather than the complex many-electron wave function. scispace.com DFT calculations are instrumental in determining key molecular-level descriptors, including molecular orbital energy levels and atomic charge distributions, which are crucial for analyzing chemical reactivity. nih.gov
In the context of this compound, DFT is used to calculate its electronic properties, which govern its interaction with various surfaces. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These frontier orbitals are key indicators of a molecule's ability to donate or accept electrons, which is fundamental to the adsorption process. For instance, a higher HOMO energy suggests a greater tendency to donate electrons to an acceptor on a mineral surface.
DFT is also a cornerstone for calculating adsorption energetics, providing a quantitative measure of the interaction strength between this compound and a substrate. nih.govmdpi.com The adsorption energy (E_ads) is typically calculated using the following equation:
Eads = Etotal - (Esurface + Emolecule)
Where:
Etotal is the total energy of the system with the molecule adsorbed on the surface.
Esurface is the energy of the bare surface.
Emolecule is the energy of the isolated this compound molecule. matlantis.com
A more negative adsorption energy indicates a stronger and more stable adsorption. mdpi.com DFT studies have been used to compare the adsorption of dodecylamine (the active component of this compound) in its ionic (dodecylammonium, C₁₂H₂₅NH₃⁺) and molecular (C₁₂H₂₅NH₂) forms on various mineral surfaces like silica and calcium sulfate (B86663) dihydrate. mdpi.com These calculations reveal that the ionic form typically exhibits much stronger electrostatic adsorption on negatively charged surfaces. mdpi.com
| Species | Surface | Adsorption Energy (eV) |
| Dodecylammonium ion (C₁₂H₂₅NH₃⁺) | Calcium Sulfate Dihydrate (020) | -20.105 |
| Dodecylamine molecule (C₁₂H₂₅NH₂) | Calcium Sulfate Dihydrate (020) | -1.998 |
| Dodecylammonium ion (C₁₂H₂₅NH₃⁺) | Silica (101) | -13.036 |
| Dodecylamine molecule (C₁₂H₂₅NH₂) | Silica (101) | -3.169 |
Table 1: DFT-calculated adsorption energies for dodecylamine species on different mineral surfaces. Data sourced from a study on the adsorption behavior of dodecylamine on calcium sulfate dihydrate and silica. mdpi.com
These theoretical calculations provide critical guidance for understanding and optimizing industrial processes like froth flotation, where the selective adsorption of collectors is paramount. acs.org
Surface Interaction Simulation and Adsorption Energy Calculations
Surface interaction simulations, primarily using Molecular Dynamics (MD), offer a dynamic view of the adsorption process of this compound on mineral surfaces. nih.gov MD simulations model the atomic-scale system, including the mineral substrate, water molecules, and surfactant molecules, to observe how they interact and evolve over time. bibliotekanauki.pl These simulations are crucial for understanding the mechanisms of adsorption, including the role of electrostatic interactions and hydrogen bonding between the amine headgroup and the surface. nih.gov
MD simulations have shown that for cationic surfactants like dodecylamine hydrochloride (DDAH), the positively charged ammonium headgroup is strongly attracted to negatively charged mineral surfaces, such as muscovite or quartz. nih.govresearchgate.net The simulation results can reveal the specific orientation and conformation of the adsorbed molecules, showing how the hydrophobic alkyl chains arrange themselves, rendering the mineral surface hydrophobic. usask.ca
The interaction energy, a key output from these simulations, quantifies the strength of the adsorption. It is calculated by summing the van der Waals and electrostatic interaction energies between the surfactant molecules and the mineral surface. A more negative interaction energy signifies stronger adsorption. mdpi.com Studies have used MD to compare the interaction energies of individual collectors and mixed surfactant systems on various minerals. mdpi.comnih.gov
| Surfactant System | Mineral Surface | Interaction Energy (kcal/mol) |
| Dodecylamine Hydrochloride (DDAHC) | Muscovite | -467.24 |
| Sodium Dodecyl Sulfate (SDS) | Muscovite | 14.73 |
| DDAHC/SDS (Molar Ratio 2:1) | Muscovite | -419.64 |
| DDAHC/SDBS (Molar Ratio 2:1) | Muscovite | -423.85 |
Table 2: Interaction energies between various surfactant systems and a muscovite surface, calculated from Molecular Dynamics simulations. A large negative value indicates strong, favorable adsorption. Data sourced from a study on mixed cationic/anionic collectors. mdpi.com
These simulations are powerful for visualizing the formation of surfactant monolayers or bilayers on a surface and understanding how factors like pH and the presence of other molecules affect adsorption behavior. researchgate.net The combination of MD simulations with DFT calculations provides a comprehensive picture, where DFT clarifies the electronic driving forces and MD illustrates the dynamic adsorption process in a solvated environment. nih.govacs.org
Monte Carlo Simulations in Adsorption and System Behavior
Monte Carlo (MC) simulations are another vital computational technique used to study the adsorption of this compound and the collective behavior of the system. doi.org Unlike MD simulations that track the deterministic evolution of a system, MC methods use probabilistic algorithms to explore the vast number of possible configurations of molecules in a system to find the most likely, lowest-energy states. peacta.org
In the context of this compound research, Grand Canonical Monte Carlo (GCMC) simulations are particularly useful. nih.gov GCMC allows for the number of molecules in the simulation to change, which is ideal for modeling adsorption from a solution onto a surface at a constant chemical potential. nih.gov This method can predict adsorption isotherms, which show the amount of adsorbed substance on a surface as a function of its concentration or pressure at a constant temperature.
MC simulations are effective in determining the equilibrium configurations of adsorbed this compound molecules on a surface. peacta.org They can model the competitive adsorption between different ionic species and water molecules, revealing how the surfactant molecules displace water and arrange themselves to form a hydrophobic layer. aps.org The simulations can account for complex interactions, including ion-ion, ion-surface, and ion-solvent interactions, to predict the structure of the adsorbed layer. aps.org Studies have shown that for highly charged surfaces, counterions bind tightly, leading to a stratified arrangement of different ionic species. aps.org
The output of an MC simulation includes the adsorption energy, which represents the energy released when a molecule moves from the bulk solution to the adsorbed state on the surface.
| System Components | Adsorption Energy (kJ/mol) | Description |
| Inhibitor Molecule on Fe (111) surface | -377.4 | Total energy of the relaxed inhibitor molecule on the surface. |
| Water molecules on Fe (111) surface | -39.9 | Energy of pre-adsorbed water molecules on the iron surface. |
| Rigid Adsorption Energy | -337.5 | Energy change when the inhibitor molecule replaces pre-adsorbed water molecules. |
Table 3: Example of Monte Carlo simulation output for the adsorption of an organic inhibitor on an iron surface in an acidic solution. The negative adsorption energy indicates a spontaneous and stable adsorption process. Data adapted from a study on corrosion inhibitors. peacta.org
Future Research Directions and Emerging Paradigms
Development of Novel Laurylamine Hydrochloride Derivatives for Enhanced Functionality
The pursuit of enhanced functionality has spurred significant research into the development of novel derivatives of this compound. Scientific efforts are concentrated on chemically modifying the primary amine group and the twelve-carbon lauryl chain to create new molecules with tailored properties. These modifications aim to improve characteristics such as solubility, antimicrobial efficacy, and performance as a surfactant or corrosion inhibitor.
A primary strategy involves the quaternization of the amine group, which transforms the primary amine into a quaternary ammonium (B1175870) salt. This structural change can lead to enhanced biocidal activity. Another key area of development is the synthesis of gemini (B1671429) surfactants derived from laurylamine. These compounds feature two laurylamine units connected by a spacer group and often demonstrate superior surface activity and self-assembly behavior when compared to their single-chain counterparts. Research has also explored the creation of mixed-surfactant systems, for example, by combining laurylamine with other surfactants like sodium dodecyl sulfate (B86663), to achieve synergistic effects in applications such as froth flotation.
| Derivative Type | Modification Strategy | Potential Enhanced Functionality |
| Quaternary Ammonium Salts | Alkylation of the primary amine group | Increased antimicrobial efficacy, improved thermal stability |
| Gemini Surfactants | Linking two laurylamine units with a spacer | Lower critical micelle concentration, superior surface tension reduction |
| Mixed Surfactant Systems | Combination with other anionic or non-ionic surfactants | Synergistic performance in flotation and other interfacial processes |
Integration in Multifunctional Advanced Materials Systems
This compound is increasingly being integrated into advanced materials to impart multiple functionalities. Its amphiphilic nature, with a hydrophilic amine head and a hydrophobic alkyl tail, makes it a versatile component for modifying the surfaces of various substrates.
In the realm of nanotechnology, this compound serves as a capping or stabilizing agent during the synthesis of nanoparticles. The laurylammonium ions can adsorb onto the surface of nascent nanocrystals, effectively controlling their growth, preventing aggregation, and directing their final morphology. This has been successfully applied in the synthesis of various metal and metal oxide nanoparticles. Furthermore, its role as a cationic surfactant is leveraged in the templating of mesoporous materials. The self-assembly of this compound into micelles acts as a structural template around which inorganic precursors can polymerize. This process results in materials with highly ordered, porous structures suitable for applications in catalysis and separation. Its utility also extends to the modification of clays (B1170129), such as montmorillonite (B579905), to create organo-clays with enhanced properties for use in polymer nanocomposites.
| Material System | Role of this compound | Resulting Functionality |
| Nanoparticle Synthesis | Capping and stabilizing agent | Control of particle size and morphology, prevention of agglomeration |
| Mesoporous Materials | Structure-directing agent (template) | Formation of ordered porous structures, high surface area |
| Organo-clays | Intercalating agent for clay modification | Increased basal spacing, enhanced compatibility with polymers |
| Polymer Composites | Surface modifier, dispersing agent | Improved filler dispersion, enhanced mechanical properties |
Sustainable Synthesis and Green Chemistry Approaches
In line with global sustainability goals, future research is heavily focused on developing green chemistry approaches for the synthesis of this compound. The objective is to move away from traditional methods that may involve harsh conditions and hazardous materials, towards more environmentally benign processes.
A significant area of investigation is the use of renewable feedstocks. Laurylamine can be synthesized from lauric acid or lauryl alcohol, both of which can be sourced from natural oils like coconut or palm kernel oil. Catalytic processes are at the forefront of this green transition. The catalytic amination of fatty alcohols using efficient and recyclable catalysts presents a more sustainable alternative to classical synthetic routes. Biocatalysis, utilizing enzymes such as transaminases, is another promising avenue. Enzymatic reactions offer high selectivity and can be conducted under mild, aqueous conditions, thereby minimizing waste and energy consumption. The overarching aim is to design a synthetic lifecycle for this compound that is sustainable, from the sourcing of raw materials to the final product.
In-depth Exploration of Biological Interaction Pathways and Therapeutic Potential
While the antimicrobial properties of this compound are well-established, a deeper, molecular-level understanding of its interaction with biological systems remains a critical area for future research. The primary mechanism of its antimicrobial action is believed to be the disruption of microbial cell membranes. This process is initiated by the electrostatic attraction between the positively charged laurylammonium ion and the negatively charged components of the cell membrane, followed by the insertion of the hydrophobic lauryl chain into the lipid bilayer, which compromises membrane integrity.
Advanced analytical techniques are being employed to dissect these interactions. Methods such as isothermal titration calorimetry can be used to study the thermodynamics of micelle formation and binding to biological macromolecules. Understanding these fundamental pathways in greater detail could enable the rational design of more potent and selective antimicrobial agents. Beyond its direct antimicrobial effects, the membrane-interacting properties of this compound suggest potential for its use in drug delivery systems, possibly to enhance the cellular uptake of other therapeutic compounds. This therapeutic potential, however, is in a nascent stage of exploration and requires comprehensive investigation into efficacy and cytotoxicity.
Advanced Predictive Modeling for Environmental and Industrial Performance
To accelerate research and development while minimizing experimental costs and environmental impact, advanced predictive modeling is being increasingly applied. Computational tools are used to forecast the environmental fate and industrial performance of this compound and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are central to this effort. These models establish mathematical correlations between the molecular structure of a compound and its physicochemical properties, biological activity, or environmental toxicity. By using molecular descriptors, researchers can estimate key parameters such as aquatic toxicity, biodegradability, and performance characteristics like its effectiveness as a corrosion inhibitor. In an industrial context, molecular dynamics simulations are employed to model the behavior of this compound at interfaces, such as its adsorption onto mineral surfaces during froth flotation. These simulations provide valuable insights that can be used to optimize industrial processes, leading to greater efficiency and reduced chemical usage. The continued development of more accurate and sophisticated predictive models is essential for the sustainable and safe application of this compound.
Q & A
Q. What is the standard experimental protocol for using laurylamine hydrochloride in froth flotation for mineral separation?
this compound is employed as a collector agent in froth flotation to separate hydrophobic minerals (e.g., feldspar) from hydrophilic minerals (e.g., quartz). The protocol involves:
- Preparing a stock solution by mixing this compound with glacial acetic acid (1:1 ratio, e.g., 300 mL each) to enhance solubility and maintain low pH .
- Diluting the stock solution with carbonated water (6 mL stock + 20 L water) to achieve a final concentration of 0.03% v/v .
- Adding eucalyptus oil to stabilize bubbles and facilitate mineral attachment .
- Iteratively applying the solution to samples (3–4 L per round) and decanting floated minerals until separation efficiency plateaus (typically 5–6 rounds for 400–500 g granitic samples) .
Q. How does this compound function as a surfactant in laboratory applications?
this compound reduces interfacial tension between hydrophobic and hydrophilic phases. Its amphiphilic structure allows the alkyl chain to adsorb onto hydrophobic mineral surfaces, while the hydrophilic ammonium group interacts with aqueous solutions. This mechanism is critical in froth flotation and interfacial tension studies, such as enhanced oil recovery .
Advanced Research Questions
Q. What methodological approaches are recommended to quantify residual this compound contamination in quartz samples during ¹⁴C analysis?
Residual contamination can be quantified via isotopic mass balance:
- Measure excess ¹⁴C atoms in quartz aliquots using accelerator mass spectrometry (AMS) .
- Compare results to the ¹⁴C/¹²C ratio of pure this compound (1.19 × 10⁻¹²) .
- Calculate residual carbon using:
where is the molar mass of carbon or laurylamine, and is Avogadro’s number. This method identified 0.03–0.95 µg/g laurylamine residue in quartz .
Q. How can researchers resolve discrepancies in ¹⁴C concentration data attributed to this compound contamination across different laboratories?
Discrepancies arise from variations in froth flotation protocols, such as:
- Acid etching duration (e.g., 5% HF/HNO₃ for 5 minutes) .
- Stock solution dilution ratios (e.g., undiluted vs. 0.03% v/v) .
- Validation steps: Use ICP-MS to confirm quartz purity and replicate contamination tests with isotopic tracing to identify procedural outliers .
Q. What parameters influence the interfacial tension properties of this compound solutions in enhanced oil recovery studies?
Key parameters include:
- Temperature : Higher temperatures reduce interfacial tension, improving surfactant efficiency .
- Salinity : Optimal NaCl concentrations (e.g., 100–300 cc/min flow rate) enhance ion exchange at oil-water interfaces .
- Surfactant concentration : 8 × 10⁻⁴ M this compound maximizes chromium ion flotation (75% removal at pH 7) .
Q. What validation methods are required to confirm the absence of this compound interference in XRD analyses of expanded clay minerals?
- Use transmission electron microscopy (TEM) to image intercalated clay layers and distinguish laurylamine-induced expansion (e.g., 14 Å → 18 Å layer spacing) from natural structures .
- Perform control experiments with and without laurylamine to isolate diffraction artifacts caused by interparticle scattering .
Q. How should pH and surfactant concentration be optimized when employing this compound for chromium ion flotation in environmental remediation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
